4-Bromo-2-thiophenecarbaldehyde oxime
Overview
Description
4-Bromo-2-thiophenecarbaldehyde oxime is an organic compound with the molecular formula C5H4BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position, a formyl group at the 2-position, and an oxime group attached to the formyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-thiophenecarbaldehyde oxime typically involves the following steps:
Bromination: Thiophene is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation at the 2-position using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride.
Oximation: The resulting 4-bromo-2-thiophenecarbaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-thiophenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-bromo-2-thiophenecarbaldehyde nitroso compound.
Reduction: Formation of 4-bromo-2-thiophenecarbaldehyde amine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-thiophenecarbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-thiophenecarbaldehyde oxime depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biomolecules.
Comparison with Similar Compounds
4-Bromo-2-thiophenecarbaldehyde oxime can be compared with other thiophene derivatives and oxime compounds:
4-Bromo-2-thiophenecarbaldehyde: Lacks the oxime group, making it less reactive in certain chemical transformations.
2-Thiophenecarbaldehyde oxime: Lacks the bromine atom, affecting its substitution reactions.
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but different functional group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and oxime functionalities, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H/b7-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYPVSRCCJULBD-FARCUNLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328175 | |
Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727167 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31767-01-8 | |
Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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